molecular formula C10H11N3O2 B14254760 (5S)-3-Amino-5-benzylimidazolidine-2,4-dione CAS No. 220442-75-1

(5S)-3-Amino-5-benzylimidazolidine-2,4-dione

Katalognummer: B14254760
CAS-Nummer: 220442-75-1
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: HUTKAUBQDCAGME-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S)-3-Amino-5-benzylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes an amino group and a benzyl group attached to an imidazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-3-Amino-5-benzylimidazolidine-2,4-dione typically involves the reaction of benzylamine with a suitable imidazolidine precursor under controlled conditions. One common method involves the use of a cyclization reaction where benzylamine reacts with a carbonyl compound to form the imidazolidine ring. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems. The use of environmentally friendly solvents and reagents is also a consideration in industrial production to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(5S)-3-Amino-5-benzylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which can have different functional groups attached to the imidazolidine ring, enhancing their chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

(5S)-3-Amino-5-benzylimidazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (5S)-3-Amino-5-benzylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5S)-3-Amino-5-methylimidazolidine-2,4-dione: Similar structure but with a methyl group instead of a benzyl group.

    (5S)-3-Amino-5-phenylimidazolidine-2,4-dione: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

(5S)-3-Amino-5-benzylimidazolidine-2,4-dione is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties that are distinct from its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

220442-75-1

Molekularformel

C10H11N3O2

Molekulargewicht

205.21 g/mol

IUPAC-Name

(5S)-3-amino-5-benzylimidazolidine-2,4-dione

InChI

InChI=1S/C10H11N3O2/c11-13-9(14)8(12-10(13)15)6-7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,15)/t8-/m0/s1

InChI-Schlüssel

HUTKAUBQDCAGME-QMMMGPOBSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@H]2C(=O)N(C(=O)N2)N

Kanonische SMILES

C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.